N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide
Description
N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide is a complex organic compound featuring a pyrrolidine ring system
Properties
IUPAC Name |
N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-23-12-16(11-21-23)15-7-9-25(13-15)20(26)22-17-8-10-24(14-17)18-5-3-4-6-19(18)27-2/h3-6,11-12,15,17H,7-10,13-14H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPXGFZJPHEWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCN(C2)C(=O)NC3CCN(C3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and dihalides under basic conditions.
Attachment of Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidine derivative.
Introduction of Methylpyrazolyl Group: The final step involves coupling the pyrrolidine intermediate with a methylpyrazolyl derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for purification and analysis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The pyrrolidine and pyrazole rings can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chlorophenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide
- N-[1-(2-fluorophenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide
Uniqueness
N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and interactions with biological targets. This methoxy group can enhance the compound’s ability to cross biological membranes and improve its binding affinity to certain receptors.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
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